molecular formula C15H22N4O3S B2486708 3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one CAS No. 1396864-73-5

3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one

Cat. No. B2486708
CAS RN: 1396864-73-5
M. Wt: 338.43
InChI Key: KBHXIEGKIZVJQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic systems often involves cyclocondensation reactions, utilizing precursors like amino pyrimidines and haloketones in the presence of solvents and catalysts such as DMF (dimethylformamide) and potassium carbonate. For instance, Karimian and Karimi (2020) described the synthesis of novel heterocyclic compounds through the cyclocondensation of bromo-triazine diones with amino-methylpyrimidine-thiols, leading to derivatives with potential pharmacological activities (Karimian & Karimi, 2020).

Molecular Structure Analysis

Molecular structure analysis of such compounds typically involves spectroscopic techniques, including NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), to elucidate their complex structures. The detailed molecular structure is essential for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including nucleophilic substitution and cyclization, to produce a wide range of derivatives with different chemical properties. For example, reactions involving secondary amines can lead to new derivatives with altered molecular structures and potential biological activities, as demonstrated by Ali and Saad (2018) in their work on fused pyridazino and triazino derivatives (Ali & Saad, 2018).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Standard safety measures should always be taken when handling chemical compounds, including the use of personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]-7-methyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3S/c1-11-8-16-15-19(13(11)21)9-12(10-23-15)14(22)18-4-2-17(3-5-18)6-7-20/h8,12,20H,2-7,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHXIEGKIZVJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)CC(CS2)C(=O)N3CCN(CC3)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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